molecular formula C14H10O5 B6401124 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261891-34-2

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6401124
CAS RN: 1261891-34-2
M. Wt: 258.23 g/mol
InChI Key: PQWJTGBXKCCNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid (3-CP-5-HBA) is a versatile compound with numerous applications in the fields of biochemistry, physiology, and medicine. It is a hydrophilic, white crystalline solid with a molecular weight of 208.21 g/mol and a melting point of 149-151 °C. 3-CP-5-HBA is an important intermediate in the synthesis of several pharmaceuticals and drugs, and has been used in the development of a wide range of products, including antifungal agents, anti-inflammatory drugs, and antibiotics. It is also used as a reagent in the synthesis of a variety of compounds, including dyes, surfactants, and polymers.

Scientific Research Applications

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% has been used in a wide range of scientific research applications, including studies of the biochemical and physiological effects of drugs, the mechanism of action of compounds, and the development of new drugs and pharmaceuticals. It has been used in the development of a variety of antifungal agents, anti-inflammatory drugs, antibiotics, and other compounds. It has also been used in studies of the mechanism of action of drugs, as well as in the development of new drugs and pharmaceuticals.

Mechanism of Action

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that plays an important role in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX, 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% can reduce the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to have antioxidant and anti-microbial effects, as well as to modulate the activity of certain enzymes and receptors. It has also been shown to have neuroprotective effects, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% is an easily synthesized compound, making it a convenient choice for laboratory experiments. It is also relatively inexpensive and can be stored for extended periods of time without significant degradation. However, it is important to note that 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% is a relatively strong acid and should be handled with care.

Future Directions

Given the versatility of 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95%, there are a number of potential future directions for research. These include further studies of its biochemical and physiological effects, as well as its use in the development of new drugs and pharmaceuticals. Additionally, 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% could be used in studies of the mechanism of action of drugs and the development of new drugs and pharmaceuticals. Finally, 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% could be used in the development of new dyes, surfactants, and polymers.

Synthesis Methods

3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized through a variety of methods, including a two-step synthesis involving the reaction of 4-carboxyphenylhydrazine with sodium hypochlorite to form 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95%. This reaction is followed by the reaction of 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95% with sodium hydroxide to form the sodium salt of 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid, 95%. The two-step synthesis is convenient and cost-effective, and has been used in the production of a variety of pharmaceuticals and drugs.

properties

IUPAC Name

3-(4-carboxyphenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJTGBXKCCNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689914
Record name 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-34-2
Record name 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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